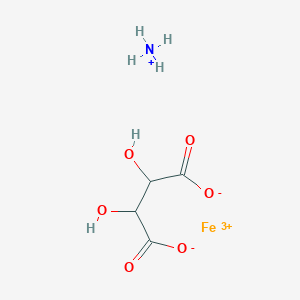

Ammonium ferrous tartrate

説明

Azanium;2,3-dihydroxybutanedioate;iron, commonly referred to as ferric tartrate or iron(III) tartrate, is a coordination compound formed by the interaction of iron(III) ions (Fe³⁺) with tartaric acid (C₄H₆O₆). Its chemical structure involves two iron(III) cations complexed with three tartrate anions (C₄H₄O₆²⁻), yielding the formula Fe₂(C₄H₄O₆)₃ .

特性

CAS番号 |

14635-18-8 |

|---|---|

分子式 |

C8H16FeN2O12 |

分子量 |

388.06 g/mol |

IUPAC名 |

diazanium;bis((2R,3R)-2,3-dihydroxybutanedioate);iron(2+) |

InChI |

InChI=1S/2C4H6O6.Fe.2H3N/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;2*1H3/q;;+2;;/p-2/t2*1-,2-;;;/m11.../s1 |

InChIキー |

IEHCGEZRCBWEHP-ONLHYBDQSA-L |

正規SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3] |

他のCAS番号 |

14635-18-8 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Tartrate-Based Compounds

Structural and Chemical Differences

The table below compares ferric tartrate with other tartrate salts, focusing on their chemical composition, molecular weight, and applications:

Key Observations:

- Salt Ratios : Ferric tartrate adopts a 2:3 metal-to-ligand ratio to balance the +3 charge of Fe³⁺, whereas pharmaceutical tartrates (e.g., ergotamine, zolpidem) typically use 2:1 or 1:1 ratios for charge neutrality .

- Molecular Weight: Ferric tartrate has a higher molecular weight (555.90 g/mol) compared to pharmaceutical salts like varenicline tartrate (361.35 g/mol), reflecting its inorganic-organic hybrid structure .

Functional and Pharmacological Differences

Ferric Tartrate

- Applications : Primarily industrial (e.g., wastewater treatment, metal chelation) and nutritional (iron fortification in supplements) .

- Bioavailability : Iron(III) in tartrate complexes is less bioavailable than ferrous salts (e.g., ferrous sulfate) but offers reduced gastrointestinal side effects.

Ergotamine Tartrate

- Mechanism : Acts as a serotonin receptor agonist and vasoconstrictor for migraine relief. Its tartrate salt enhances solubility for subcutaneous administration .

- Safety : Associated with risks of ergotism (vascular spasms) at high doses .

Zolpidem Tartrate

- Mechanism : Binds selectively to GABAₐ receptors in the brain to induce sedation. The tartrate formulation ensures rapid absorption .

- Stability : Degrades under prolonged exposure to light or moisture, requiring controlled storage .

Noradrenaline Tartrate

- Mechanism: Mimics endogenous norepinephrine to increase blood pressure. The tartrate salt improves stability in aqueous solutions for intravenous use .

Varenicline Tartrate

- Mechanism : Partial agonist of nicotinic acetylcholine receptors, reducing nicotine cravings. Tartrate enhances oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。